molecular formula C15H16N4O2S B11407439 1-{3-(furan-2-yl)-5-[(thiophen-2-ylmethyl)amino]-1H-1,2,4-triazol-1-yl}-2-methylpropan-1-one

1-{3-(furan-2-yl)-5-[(thiophen-2-ylmethyl)amino]-1H-1,2,4-triazol-1-yl}-2-methylpropan-1-one

Cat. No.: B11407439
M. Wt: 316.4 g/mol
InChI Key: XGBFJZOSVMSQLI-UHFFFAOYSA-N
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Description

1-[3-(FURAN-2-YL)-5-{[(THIOPHEN-2-YL)METHYL]AMINO}-1H-1,2,4-TRIAZOL-1-YL]-2-METHYLPROPAN-1-ONE is a complex organic compound that features a unique combination of furan, thiophene, and triazole rings. These heterocyclic structures are known for their diverse biological activities and are often used in the development of pharmaceuticals and agrochemicals.

Preparation Methods

The synthesis of 1-[3-(FURAN-2-YL)-5-{[(THIOPHEN-2-YL)METHYL]AMINO}-1H-1,2,4-TRIAZOL-1-YL]-2-METHYLPROPAN-1-ONE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the triazole ring: This can be achieved by reacting furan-2-carboxylic acid hydrazide with thiophene-2-carboxaldehyde in the presence of a suitable catalyst.

    Mannich reaction: The resulting intermediate is then subjected to a Mannich reaction with formaldehyde and a secondary amine to introduce the amino group.

    Final coupling: The final step involves coupling the triazole intermediate with 2-methylpropan-1-one under acidic or basic conditions to yield the target compound.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

1-[3-(FURAN-2-YL)-5-{[(THIOPHEN-2-YL)METHYL]AMINO}-1H-1,2,4-TRIAZOL-1-YL]-2-METHYLPROPAN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: The compound can be reduced using agents like lithium aluminum hydride, which may reduce the triazole ring to a dihydrotriazole.

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[3-(FURAN-2-YL)-5-{[(THIOPHEN-2-YL)METHYL]AMINO}-1H-1,2,4-TRIAZOL-1-YL]-2-METHYLPROPAN-1-ONE has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits various biological activities, including antimicrobial, antifungal, and anticancer properties, making it a candidate for drug development.

    Medicine: It is investigated for its potential therapeutic effects in treating diseases such as cancer and infections.

    Industry: The compound is used in the development of agrochemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-[3-(FURAN-2-YL)-5-{[(THIOPHEN-2-YL)METHYL]AMINO}-1H-1,2,4-TRIAZOL-1-YL]-2-METHYLPROPAN-1-ONE involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the growth of cancer cells by interfering with DNA replication or inducing apoptosis.

Comparison with Similar Compounds

1-[3-(FURAN-2-YL)-5-{[(THIOPHEN-2-YL)METHYL]AMINO}-1H-1,2,4-TRIAZOL-1-YL]-2-METHYLPROPAN-1-ONE can be compared with other similar compounds, such as:

    1-[3-(FURAN-2-YL)-5-{[(THIOPHEN-2-YL)METHYL]AMINO}-1H-1,2,4-TRIAZOL-1-YL]-2-ETHYLPROPAN-1-ONE: This compound has an ethyl group instead of a methyl group, which may affect its biological activity and chemical reactivity.

    1-[3-(FURAN-2-YL)-5-{[(THIOPHEN-2-YL)METHYL]AMINO}-1H-1,2,4-TRIAZOL-1-YL]-2-PROPYLPROPAN-1-ONE: The presence of a propyl group can lead to differences in solubility and pharmacokinetics.

The uniqueness of 1-[3-(FURAN-2-YL)-5-{[(THIOPHEN-2-YL)METHYL]AMINO}-1H-1,2,4-TRIAZOL-1-YL]-2-METHYLPROPAN-1-ONE lies in its specific combination of heterocyclic rings, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C15H16N4O2S

Molecular Weight

316.4 g/mol

IUPAC Name

1-[3-(furan-2-yl)-5-(thiophen-2-ylmethylamino)-1,2,4-triazol-1-yl]-2-methylpropan-1-one

InChI

InChI=1S/C15H16N4O2S/c1-10(2)14(20)19-15(16-9-11-5-4-8-22-11)17-13(18-19)12-6-3-7-21-12/h3-8,10H,9H2,1-2H3,(H,16,17,18)

InChI Key

XGBFJZOSVMSQLI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)N1C(=NC(=N1)C2=CC=CO2)NCC3=CC=CS3

Origin of Product

United States

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